Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)-
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Overview
Description
Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a benzothiazole ring substituted with a chlorine atom and a tert-butyl group. Its molecular formula is C14H15ClN2OS, and it is often used in scientific research due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- typically involves the reaction of 5-chloro-2-mercaptobenzothiazole with tert-butylamine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set period to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to control the reaction parameters precisely. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and amines.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. The chlorine atom and tert-butyl group contribute to the compound’s overall reactivity and binding affinity, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-Based Compounds: These compounds share a similar thiazole ring structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Benzothiazole Derivatives: Compounds like 2-arylbenzothiazoles have similar structural features and are used in various pharmaceutical and industrial applications.
Uniqueness
Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Acetamide, 2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)-, also known by its CAS number 606136-39-4, is a compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationship (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of Acetamide, 2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- can be represented as follows:
- Molecular Formula : C13H15ClN2OS2
- Molecular Weight : 314.9 g/mol
- Structural Features : The compound contains a benzothiazole moiety which is known for its biological activity, particularly in antimicrobial and anticancer applications .
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the benzothiazole scaffold exhibit significant antimicrobial properties. The biological activity of Acetamide, 2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- has been assessed against various bacterial and fungal strains.
Antibacterial Activity
The antibacterial efficacy of this compound was evaluated using the Minimum Inhibitory Concentration (MIC) method against several pathogens. The following table summarizes the findings:
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 6.25 | |
Escherichia coli | 6.25 | |
Klebsiella pneumoniae | 6.25 | |
Methicillin-resistant S. aureus (MRSA) | 11.5 |
These results indicate that Acetamide, 2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- exhibits comparable activity to standard antibiotics such as chloramphenicol and norfloxacin.
Antifungal Activity
In addition to antibacterial properties, the compound's antifungal activity was also assessed. It showed significant action against various fungal strains:
The antifungal efficacy was notably lower than that of reference drugs like fluconazole but still demonstrates potential for therapeutic applications.
Structure-Activity Relationship (SAR)
The biological activity of Acetamide, 2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- can be attributed to its structural characteristics:
- Electron-Withdrawing Groups : The presence of chlorine on the benzothiazole ring enhances the compound's lipophilicity and biological activity.
- Hydrophobic Moieties : The tert-butyl group increases hydrophobic interactions with microbial membranes, contributing to its antimicrobial potency.
- Thioether Linkage : The thioether group plays a crucial role in the interaction with biological targets, enhancing overall activity .
Case Studies and Research Findings
A comprehensive review of literature reveals various studies focusing on the synthesis and evaluation of benzothiazole derivatives, including Acetamide, 2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)-:
- A study highlighted that derivatives with hydrophobic groups at position 2 of the thiazole ring exhibited superior antibacterial activity against Gram-positive bacteria .
- Another research indicated that modifications to the benzothiazole moiety significantly impacted both antibacterial and antifungal activities, emphasizing the importance of SAR in drug design .
Properties
Molecular Formula |
C13H15ClN2OS2 |
---|---|
Molecular Weight |
314.9 g/mol |
IUPAC Name |
N-tert-butyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H15ClN2OS2/c1-13(2,3)16-11(17)7-18-12-15-9-6-8(14)4-5-10(9)19-12/h4-6H,7H2,1-3H3,(H,16,17) |
InChI Key |
AICRVUYCROVQMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC2=C(S1)C=CC(=C2)Cl |
Origin of Product |
United States |
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